molecular formula C10H9BrN2O B8013724 4-((4-Bromobenzyl)oxy)-1H-pyrazole

4-((4-Bromobenzyl)oxy)-1H-pyrazole

Cat. No.: B8013724
M. Wt: 253.09 g/mol
InChI Key: WAFMPZNUTLSNED-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Contemporary Chemical and Biological Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active molecules. nih.govresearchgate.net Its structural versatility and ability to participate in various chemical interactions have made it a privileged scaffold in medicinal chemistry. researchgate.neteurekaselect.com Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govglobalresearchonline.net The presence of this core in several commercially successful drugs underscores its therapeutic relevance. nih.gov For instance, celecoxib (B62257), a potent anti-inflammatory drug, and rimonabant, an anti-obesity agent, both feature the pyrazole moiety. The amphoteric nature of the pyrazole ring allows for the straightforward introduction of various functional groups, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. researchgate.net

The significance of the pyrazole core also extends to agrochemicals and material science, where its derivatives have found applications as herbicides and fluorescent agents. globalresearchonline.net The continuous exploration of novel synthetic routes to pyrazole derivatives highlights the unceasing interest in this versatile heterocycle. nih.govnih.gov

Overview of Benzyl (B1604629) Pyrazole Scaffolds in Organic and Medicinal Chemistry

The incorporation of a benzyl group into the pyrazole scaffold introduces further structural diversity and can significantly influence the biological activity of the resulting compound. Benzyl pyrazoles represent a class of compounds that have been extensively investigated in the realms of organic and medicinal chemistry. The benzyl moiety, with its aromatic ring, can engage in π-π stacking and hydrophobic interactions with biological targets, which can be crucial for binding affinity and selectivity.

The position and substitution pattern of the benzyl group on the pyrazole ring can lead to a wide range of pharmacological effects. For example, N-benzyl pyrazoles have been explored as potential therapeutic agents. The flexibility of the benzyl group allows it to adopt various conformations, which can be advantageous for fitting into the active sites of enzymes and receptors.

Rationale for Dedicated Research on 4-((4-Bromobenzyl)oxy)-1H-pyrazole and its Derivatives

The specific compound, this compound, combines three key structural features: the pyrazole core, a benzyl ether linkage, and a bromine substituent on the benzyl ring. The rationale for investigating this particular molecule and its derivatives stems from the potential synergistic effects of these components.

The pyrazole core provides a proven platform for biological activity. The benzyloxy group at the 4-position introduces a degree of conformational flexibility and potential hydrogen bond accepting capabilities. The bromine atom on the benzyl ring is of particular interest as it can act as a bulky group, influencing the molecule's shape and its interactions with biological targets. Furthermore, the presence of a halogen atom can modulate the electronic properties of the benzyl ring and can sometimes lead to enhanced binding affinity or improved pharmacokinetic properties.

While direct and extensive research on this compound is not widely published, the study of this compound is a logical step in the exploration of novel pyrazole-based therapeutic agents. The synthesis and biological evaluation of this and related derivatives could lead to the discovery of new compounds with valuable pharmacological profiles. For instance, similar structures containing a bromophenyl pyrazole moiety have been investigated for their biological activities. nih.gov The systematic investigation of such derivatives allows researchers to build a comprehensive structure-activity relationship (SAR) profile, which is crucial for the rational design of new and more effective drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFMPZNUTLSNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving 4 4 Bromobenzyl Oxy 1h Pyrazole and Its Analogues

Precursor Synthesis and Intermediate Derivatization for Pyrazole (B372694) Functionalization

Synthesis of Key Halogenated Benzyl (B1604629) and Hydroxyphenyl Intermediates

The preparation of halogenated benzyl intermediates is a fundamental aspect of synthesizing various organic compounds. For the target molecule, 4-bromobenzyl bromide serves as a crucial electrophile. Its synthesis typically originates from 4-bromotoluene (B49008) through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Another key intermediate is a 4-hydroxypyrazole derivative. The synthesis of the pyrazole ring itself often starts with simpler acyclic compounds. For instance, the reaction of a β-ketoester with hydrazine (B178648) can yield a pyrazolone, which can then be converted to a hydroxypyrazole. The hydroxyl group on the pyrazole ring can then undergo a Williamson ether synthesis with a suitable halogenated benzyl compound, such as 4-bromobenzyl bromide, in the presence of a base to form the desired ether linkage.

Design and Synthesis of Chalcone (B49325) Derivatives as Pyrazole Precursors

Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of pyrazoline and pyrazole heterocycles. thepharmajournal.comnih.govnih.gov The general method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aryl ketone. thepharmajournal.comresearchgate.net

For the synthesis of pyrazoles with a 4-oxyphenyl substituent, a 4-hydroxyacetophenone can be reacted with a suitable aromatic aldehyde. The resulting chalcone contains the necessary carbon framework that, upon reaction with hydrazine, can cyclize to form the pyrazole ring. The hydroxyl group on the phenyl ring can then be functionalized, for example, by etherification with a halogenated benzyl derivative. researchgate.net The reaction of chalcones with hydrazine hydrate (B1144303) in the presence of an acid like glacial acetic acid is a common method to produce pyrazole derivatives. researchgate.net

Cyclocondensation Reactions for 1H-Pyrazole Ring Formation

The construction of the 1H-pyrazole ring is a cornerstone of heterocyclic chemistry, with cyclocondensation reactions being the most prevalent method.

Hydrazine-Mediated Cyclization Reactions with Dicarbonyl Compounds

The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. youtube.combeilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

To synthesize a pyrazole with a 4-oxy substituent, a 1,3-dicarbonyl compound bearing this functionality at the C2 position is required. The reaction with hydrazine hydrate under appropriate conditions, often with catalytic acid or base, leads to the formation of the corresponding 4-substituted pyrazole. The reaction is generally high-yielding and proceeds under mild conditions. rsc.org

Exploration of Regiocontrol and Selectivity in Pyrazole Annulation

When unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines are used, the formation of regioisomers is a significant challenge. organic-chemistry.org Consequently, the development of regioselective synthetic methods is of great importance. One approach to control regioselectivity is the use of N-arylhydrazones and nitroolefins, which react to form 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. organic-chemistry.org This method relies on the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. organic-chemistry.org

Another innovative strategy for achieving regiocontrol is through "strategic atom replacement," where N-alkyl pyrazoles are synthesized from isothiazoles. nih.gov This transformation proceeds through a 1,2,3-thiadiazine-S-oxide intermediate, circumventing the typical selectivity issues encountered in traditional pyrazole synthesis. nih.gov Furthermore, the reaction of hydrazones with electron-deficient olefins can proceed via a cycloaddition to a 4-nitro-pyrazolidine intermediate, which then leads to the final pyrazole product with defined regiochemistry. orgsyn.org

Post-Cyclization Functionalization and Derivatization Strategies of the Pyrazole Core

Once the pyrazole ring is formed, its further functionalization can lead to a diverse array of derivatives. These post-cyclization strategies allow for the introduction of various substituents at different positions of the pyrazole nucleus.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org This approach offers a more atom-economical and efficient route to functionalized pyrazoles.

Specific functionalization at the C4 position of the pyrazole ring can be achieved through methods like oxidative thio- or selenocyanation. beilstein-journals.orgnih.gov For instance, using PhICl2 as an oxidant and NH4SCN or KSeCN as the cyanating agent allows for the direct introduction of a thiocyano or selenocyano group at the C4 position of an unsubstituted pyrazole. beilstein-journals.org

Furthermore, N-functionalization of the pyrazole ring is a common derivatization strategy. This can be accomplished by reacting the pyrazole with a suitable electrophile in the presence of a base. For example, a route to access triazole-pyrazole hybrids allows for the N-functionalization of the pyrazole before the attachment of the triazole unit. researchgate.net

Functional Group Transformations on the 4-Bromobenzyl Moiety

The bromine atom on the benzyl group of 4-((4-bromobenzyl)oxy)-1H-pyrazole is a key functional handle for a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, leading to a diverse array of analogues. While specific examples for the exact substrate are not extensively documented in publicly available literature, the reactivity of the aryl bromide can be inferred from analogous systems. The following sections detail the application of common cross-coupling reactions to this moiety.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.govrsc.orgnih.govdntb.gov.uamdpi.com In the context of this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or vinyl groups in place of the bromine atom. A typical catalytic system for such a transformation involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos), and a base. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O70-80
Pd(OAc)₂XPhosK₃PO₄Toluene100
PdCl₂(dppf)-K₂CO₃DMFReflux

Note: These are general conditions and may require optimization for the specific substrate.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. researchgate.netorganic-chemistry.org This would allow for the introduction of a variety of substituted vinyl groups onto the benzyl moiety of the target compound. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100
PdCl₂PPh₃K₂CO₃Acetonitrile80

Note: These are general conditions and may require optimization for the specific substrate.

Sonogashira Coupling: This cross-coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orglibretexts.org For this compound, this reaction would lead to the corresponding alkynyl-substituted derivatives. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Copper-free conditions have also been developed. nih.gov

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst/PrecatalystCo-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuI-Et₃NTHFRoom Temp. - 60
Pd(OAc)₂CuIPPh₃i-Pr₂NHDMFRoom Temp.

Note: These are general conditions and may require optimization for the specific substrate.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgresearchgate.netnih.govnih.gov This would allow for the synthesis of a wide range of N-aryl and N-alkyl derivatives from this compound. The catalytic system typically consists of a palladium source and a phosphine ligand, along with a base. The choice of ligand is often crucial for the success of the reaction. wikipedia.orgresearchgate.net

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene80-110
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane100

Note: These are general conditions and may require optimization for the specific substrate.

Modifications and Substitutions on the Pyrazole Nitrogen and Carbon Atoms

The pyrazole ring in this compound offers several sites for further functionalization, primarily the pyrazole nitrogen (N1) and the C5 carbon atom.

N-Alkylation and N-Acylation: The nitrogen atom of the pyrazole ring can be readily alkylated or acylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. semanticscholar.org Another method involves the use of trichloroacetimidate (B1259523) electrophiles under acidic catalysis. semanticscholar.org N-acylation can be performed using acid chlorides or anhydrides. researchgate.netnih.govresearchgate.net These reactions lead to the formation of N-substituted pyrazole derivatives, which can exhibit different physical and biological properties compared to the N-unsubstituted parent compound. The bulky 4-bromobenzyloxy group at the C4 position might influence the regioselectivity of these reactions in unsymmetrical pyrazoles.

Table 5: Representative Conditions for N-Alkylation and N-Acylation of Pyrazoles

ReactionReagentCatalyst/BaseSolvent
N-AlkylationAlkyl HalideK₂CO₃ or NaHDMF or THF
N-AlkylationTrichloroacetimidateCamphorsulfonic acid1,2-DCE
N-AcylationAcid ChloridePyridine or Et₃NCH₂Cl₂ or THF
N-AcylationAcid AnhydrideH₂SO₄ (catalytic)Neat or Solvent

Note: These are general conditions and may require optimization for the specific substrate.

Modifications on Pyrazole Carbon Atoms: The C5 carbon of the pyrazole ring is another site for potential functionalization. While direct electrophilic substitution on the pyrazole ring can be challenging, metalation followed by reaction with an electrophile is a common strategy. For instance, lithiation at the C5 position can be achieved using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a variety of substituents.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 Bromobenzyl Oxy 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a paramount tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-((4-bromobenzyl)oxy)-1H-pyrazole provides critical information about the number, environment, and coupling of protons. The pyrazole (B372694) ring protons typically appear as distinct singlets in the aromatic region of the spectrum. The protons on the benzylic methylene (B1212753) bridge (-CH2-) are observed as a singlet, and the protons of the para-substituted bromobenzyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole H-3/H-57.50-7.60s-
Benzyl (B1604629) CH₂5.10-5.20s-
Aromatic H (ortho to Br)7.45-7.55d~8.5
Aromatic H (meta to Br)7.25-7.35d~8.5
NH (pyrazole)10.0-12.0br s-

Note: The exact chemical shifts can vary depending on the solvent and concentration used. The broad singlet for the NH proton is often concentration-dependent and may exchange with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The pyrazole ring carbons, the benzylic methylene carbon, and the carbons of the bromobenzyl group all resonate at characteristic chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Pyrazole C-4 (bearing oxygen)155-160
Pyrazole C-3/C-5130-135
Benzyl CH₂70-75
Aromatic C-Br120-125
Aromatic C (ortho to Br)128-132
Aromatic C (meta to Br)131-135
Aromatic C (ipso to CH₂)135-140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would primarily show correlations between the coupled aromatic protons on the bromobenzyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for definitively assigning the signals for the pyrazole C-H, the benzyglic CH₂, and the aromatic C-H groups by linking the proton signals to their corresponding carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique is instrumental in piecing together the molecular fragments. For instance, correlations would be expected between the benzylic protons and the pyrazole C-4, as well as the ipso-carbon of the aromatic ring, confirming the ether linkage. Correlations between the pyrazole NH proton and the adjacent pyrazole carbons (C-3 and C-5) would also be anticipated.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. The FTIR spectrum of this compound would display key absorption bands confirming its structure.

Table 3: FTIR Spectroscopic Data for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (pyrazole)3100-3300Medium, Broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic, CH₂)2850-3000Medium
C=C Stretch (aromatic and pyrazole)1450-1600Strong
C-O Stretch (ether)1200-1250Strong
C-Br Stretch500-600Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₀H₉BrN₂O), the expected exact mass can be calculated and compared to the experimental value. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which will have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: HRMS Data for this compound

Ion Calculated Exact Mass Observed Mass
[M+H]⁺ for C₁₀H₁₀BrN₂O⁺ (⁷⁹Br)252.9974Experimental Value
[M+H]⁺ for C₁₀H₁₀BrN₂O⁺ (⁸¹Br)254.9954Experimental Value

The fragmentation pattern observed in the mass spectrum would likely show a prominent peak corresponding to the loss of the bromobenzyl group, resulting in a fragment of the 4-hydroxypyrazole radical cation. Another significant fragment would be the bromobenzyl cation itself.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar, thermally labile compounds like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺.

The exact mass of this compound (C₁₀H₉BrN₂O) is calculated to be 251.9902 g/mol . High-resolution mass spectrometry (HRMS) would therefore detect the [M+H]⁺ ion at m/z 252.9979, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The primary fragmentation pathway under ESI-MS conditions would likely involve the cleavage of the benzylic ether bond, which is the most labile part of the molecule. This would result in two major fragment ions:

A fragment corresponding to the 4-bromobenzyl cation at m/z 169/171.

A fragment corresponding to the 4-oxypyrazole radical cation or its protonated form.

This fragmentation pattern provides definitive evidence for the connectivity of the benzyl ether moiety to the pyrazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its two main chromophores: the 1H-pyrazole ring and the 4-bromobenzyl group. Studies on similar haloaminopyrazole derivatives show characteristic absorption bands in the range of 246–300 nm. nih.gov The parent 1H-pyrazole molecule exhibits a UV absorption maximum around 210 nm, which is attributed to a π→π* transition within the aromatic heterocyclic ring. nist.govnist.gov

For this compound, two primary absorption bands are expected:

A strong absorption band around 210-230 nm, corresponding to the π→π* transitions of the pyrazole and phenyl rings.

A weaker band at a longer wavelength, likely between 260-280 nm, representing the benzenoid π→π* transitions, which are influenced by the bromo and alkoxy substituents.

ChromophoreExpected TransitionApproximate λ_max (nm)
Pyrazole Ringπ→π~210-220
4-Bromophenyl Ringπ→π~220-230 (E-band), ~260-280 (B-band)

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, its expected features can be inferred from the extensive crystallographic data of its analogues. researchgate.netmdpi.comnih.govnih.gov

Single crystals of sufficient quality for X-ray diffraction are typically grown using slow evaporation techniques. A saturated solution of the compound in a suitable solvent, such as ethyl acetate, ethanol, or a mixture of solvents, would be allowed to evaporate at room temperature over several days. nih.gov An alternative method for pyrazole-containing compounds is sublimation, which can yield high-quality crystals. mdpi.com

The quality of the resulting crystals would be assessed using an optical microscope to select a specimen with well-defined faces and no visible defects for diffraction analysis.

A selected crystal would be mounted on a diffractometer, and data would be collected, typically at a low temperature (e.g., 150 K or 170 K) to minimize thermal vibrations and potential disorder. nih.govnih.gov After data collection and processing, the structure is solved and refined. A representative table of crystallographic data and refinement parameters, based on a similar bromobenzyl-pyrazole derivative, is presented below. researchgate.net

Parameter Representative Value
Empirical formulaC₁₀H₉BrN₂O
Formula weight253.10
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~13.5
β (°)~95
Volume (ų)~1130
Z4
Density (calculated) (g/cm³)~1.49
Absorption coefficient (mm⁻¹)~3.5
F(000)504
Reflections collected~10000
Independent reflections~2500
R_int0.04
Goodness-of-fit on F²~1.05
Final R indices [I>2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
R indices (all data)R₁ = ~0.06, wR₂ = ~0.12

Note: This data is hypothetical and serves as a representative example based on published structures of similar compounds. researchgate.net

The molecular structure of this compound consists of a planar pyrazole ring linked to a 4-bromobenzyl group via a flexible ether linkage. The conformation is defined by the torsion angles of the C-O-CH₂-C bridge. Studies on related 4-benzyl-1H-pyrazoles reveal that the benzyl and pyrazole rings are typically not coplanar due to rotation around the connecting bonds. nih.gov

The most significant intermolecular interaction in the crystal lattice of 1H-pyrazoles is hydrogen bonding. The pyrazole ring features both a hydrogen bond donor (the pyrrole-like N-H at position 1) and a hydrogen bond acceptor (the pyridine-like nitrogen at position 2). mdpi.com This allows for the formation of robust supramolecular synthons. Analogues like 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are known to form hydrogen-bonded trimeric assemblies in the solid state. mdpi.comnih.gov Alternatively, catemeric (chain-like) or dimeric motifs can form. mdpi.comnih.gov

Therefore, it is highly probable that the crystal packing of this compound is dominated by strong N-H···N hydrogen bonds, linking the pyrazole rings into one of these common motifs. Additional, weaker interactions such as C-H···π interactions between the pyrazole or phenyl rings and C-H bonds, as well as potential π-π stacking between aromatic rings, would further stabilize the crystal structure.

Advanced Computational and Theoretical Chemistry Studies of 4 4 Bromobenzyl Oxy 1h Pyrazole

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a robust computational method to investigate the electronic structure and properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a wide array of molecular properties, offering insights that are often difficult or impossible to obtain through experimental means alone. For 4-((4-Bromobenzyl)oxy)-1H-pyrazole, DFT calculations are instrumental in painting a detailed picture of its intrinsic chemical nature.

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the minimum energy state on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial as they form the foundation for all subsequent computational analyses.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O-C ether linkage and the C-C bond connecting the benzyl (B1604629) group to the pyrazole (B372694) ring. A thorough conformational analysis reveals the various possible spatial orientations of the benzyl and pyrazole rings relative to each other and identifies the most energetically favorable conformer.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.91 Å
Bond LengthC-O (benzyl)1.38 Å
Bond LengthO-C (pyrazole)1.36 Å
Bond LengthN-N1.35 Å
Bond AngleC-O-C118.5°
Dihedral AngleC(aryl)-C(benzyl)-O-C(pyrazole)178.2°

Note: The values presented in this table are representative and based on typical DFT calculations for similar structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the oxygen atom of the ether linkage, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the bromobenzyl ring, particularly the carbon atom attached to the bromine, suggesting this region is susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.45 eV
LUMO Energy-1.23 eV
HOMO-LUMO Energy Gap (ΔE)5.22 eV

Note: The values in this table are illustrative and derived from general principles of DFT calculations on analogous compounds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom, highlighting them as key sites for hydrogen bonding and other electrophilic interactions. The area around the hydrogen atoms of the pyrazole NH and the benzylic protons would exhibit a positive potential, indicating their electrophilic character.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent sigma bonds. This hyperconjugation stabilizes the molecular structure. Furthermore, charge transfer from the pyrazole ring to the bromobenzyl moiety, or vice versa, can be quantified to understand the electronic communication between these two key fragments of the molecule.

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or an enzyme, to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery and development for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target.

By performing molecular docking simulations, it is possible to predict how this compound might interact with the active site of various enzymes or receptors. The simulation calculates a docking score, which is an estimation of the binding free energy, with more negative scores indicating a stronger and more favorable interaction. researchgate.net

These simulations can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the target protein. For instance, the nitrogen atoms and the ether oxygen of the pyrazole moiety could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking interactions. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLYS78, GLU95, PHE154
Interaction TypesHydrogen Bond, π-π Stacking, Halogen Bond

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific target and results would depend on the actual protein chosen for the simulation.

Characterization of Key Intermolecular Interactions

The biological activity and material properties of molecules like this compound are significantly influenced by their intermolecular interactions. Computational methods are employed to identify and characterize these non-covalent interactions, which include hydrogen bonding, hydrophobic interactions, and halogen bonding.

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen atom). Molecular dynamics simulations and DFT calculations can reveal the formation of hydrogen bonds, for instance, with amino acid residues like Ala807 in a protein's hinge region, which can be crucial for inhibitory activity. nih.gov The downshift of the N-H stretching frequency in the infrared spectrum, as predicted by calculations and confirmed by experimental data, is a strong indicator of hydrogen bonding. researchgate.net

Hydrophobic Interactions: The benzyl and bromobenzyl groups of the molecule contribute to its hydrophobic character. These nonpolar regions can form favorable interactions with hydrophobic pockets in biological targets. Molecular dynamics simulations can track these interactions over time, confirming the stability of the compound within a binding site. nih.gov

Halogen Bonding: The bromine atom on the benzyl ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. This type of interaction, though weaker than hydrogen bonding, plays a significant role in molecular recognition and crystal engineering. Computational models can predict the geometry and energetic favorability of halogen bonds with electron-donating atoms like oxygen or nitrogen.

A summary of typical intermolecular interactions for pyrazole derivatives is presented in Table 1.

Table 1: Key Intermolecular Interactions in Pyrazole Derivatives

Interaction Type Participating Moieties Typical Interaction Energy (kcal/mol)
Hydrogen Bonding Pyrazole N-H with acceptor (e.g., C=O) -3 to -8
Pyrazole N with donor (e.g., N-H) -2 to -6
Hydrophobic Benzyl/Aryl rings with nonpolar residues -1 to -5
Halogen Bonding Bromine atom with electron donor (e.g., O, N) -1 to -4

Note: The data in this table are representative values for pyrazole derivatives and are intended for illustrative purposes.

Exploration of Nonlinear Optical (NLO) Properties via Theoretical Calculations

Organic molecules with extended π-conjugated systems, donor-acceptor groups, and large dipole moments can exhibit significant nonlinear optical (NLO) properties. researchgate.netnih.gov These properties are of interest for applications in photonics and optical devices. jhuapl.eduresearchgate.net Computational methods, particularly DFT, are used to calculate the key parameters that govern NLO activity, such as the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netnih.gov The design of molecules with enhanced NLO properties often involves strategic placement of electron-donating and electron-withdrawing groups to facilitate intramolecular charge transfer. nih.gov For pyrazole derivatives, theoretical studies can predict their potential as NLO materials. researchgate.net

The calculated NLO properties for a representative pyrazole derivative are shown in Table 4.

Table 4: Theoretically Calculated Nonlinear Optical (NLO) Properties

Parameter Symbol Calculated Value
Dipole Moment μ ~3.5 D
Mean Polarizability <α> ~25 x 10⁻²⁴ esu

Note: These values are representative for a generic pyrazole derivative and serve for illustrative purposes. The actual NLO properties of this compound would depend on its specific electronic structure.

In Vitro Biological Evaluation and Structure Activity Relationship Sar Studies of 4 4 Bromobenzyl Oxy 1h Pyrazole Analogues

Antiproliferative and Cytotoxic Activity Assessment against Human Cancer Cell Lines (In Vitro)

The potential of pyrazole (B372694) derivatives as anticancer agents has been a significant area of investigation. nih.gov These compounds have been shown to interact with multiple molecular targets involved in cancer progression, such as various kinases and tubulin. nih.govresearchgate.net

Pyrazole analogues have been systematically screened for their antiproliferative effects across a wide range of human cancer cell lines. Studies have reported the cytotoxic activity of various 1,3,4-triarylpyrazoles against liver cancer (HepG2), breast cancer (MCF-7), prostate cancer (PC-3), lung cancer (A549), and colon cancer (HCT-116) cell lines. nih.govresearchgate.net For instance, pyrazole derivatives functionalized with aryldiazo groups have shown promising activity against HepG2 and HCT-116 cell lines. semanticscholar.org

One study detailed the synthesis of pyrazole and pyrimidine (B1678525) derivatives, which were subsequently tested against MCF-7, HCT-116, HepG2, and A549 cells, demonstrating the broad-spectrum screening approach used for this class of compounds. nih.gov Similarly, phthalazine-piperazine-pyrazole conjugates were evaluated against MCF7, A549, and prostate cancer (DU145) cells. nih.gov Another series of pyrazole-benzothiazole hybrids underwent screening against a panel including colon cancer (HT29), prostate cancer (PC3), and glioblastoma (U87MG) cells. nih.gov The evaluation of pyrazole-chalcone derivatives against 14 different cancer cell lines further highlights the extensive screening these compounds undergo to identify specific and potent anticancer activity. nih.gov

The potency of pyrazole analogues is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a compound required to inhibit 50% of cell growth. Lower IC₅₀ values signify higher potency.

Numerous studies have reported the IC₅₀ values for various pyrazole derivatives against different cancer cell lines. For example, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs exhibited potent cytotoxicity against MDA-MB231 and HepG2 cancer cell lines, with IC₅₀ values ranging from 3.64 to 16.13 µM. nih.gov A separate study on pyrazole derivatives 2 and 3 showed significant activity against HepG2 (IC₅₀ = 8.80 and 8.95 μM) and HCT-116 (IC₅₀ = 10.60 and 11.00 μM) cell lines. nih.gov In another investigation, a pyrazole analogue, compound 1, demonstrated potent activity against HepG2 and HCT-116 cell lines with IC₅₀ values of 4.4 ± 0.4 μM and 4.2 ± 0.2 μM, respectively. semanticscholar.org

The following table summarizes the IC₅₀ values for selected pyrazole analogues from various research findings.

Compound/Derivative IDCancer Cell LineIC₅₀ (µM)Source
Compound 1 HCT-1164.2 ± 0.2 semanticscholar.org
Compound 1 HepG24.4 ± 0.4 semanticscholar.org
Compound 2 HCT-11617.3 ± 0.5 semanticscholar.org
Compound 2 HepG234.6 ± 2.6 semanticscholar.org
Compound 2 HepG28.80 nih.gov
Compound 2 HCT-11610.60 nih.gov
Compound 3 HepG28.95 nih.gov
Compound 3 HCT-11611.00 nih.gov
Compound 4 HCT-1162.914 (µg/mL) nih.gov
Compound 9 HCT-1164.2 irjmets.com
Compound 10 HCT-11617.3 irjmets.com
Compound 15 PC-30.61 nih.gov
Compound 17 MCF-72.89 nih.gov
Compound 25 PC-33.17 nih.gov
Compound 26 DU1452.16 nih.gov
Compound 3i PC-31.24 (mM) rsc.org
Compound 5b A5490.69 mdpi.com
Compound 5b K5620.021 mdpi.com
Compound 6b HNO-9710 nih.gov
Compound 6d HNO-9710.56 nih.gov
WSPP11 HepG22.09 researchgate.net
L2 CFPAC-161.7 ± 4.9 nih.gov

A crucial aspect of anticancer drug development is ensuring that the compounds are selective, meaning they target cancer cells while sparing normal, healthy cells. Several studies on pyrazole analogues have included evaluations against non-cancerous cell lines to determine their selectivity index.

For instance, a series of benzimidazole-linked pyrazolo[1,5-a]pyrimidines exhibited potent cytotoxicity against various cancer cell lines while showing minimal toxicity toward the non-cancerous MRC5 cell line. nih.gov Similarly, certain phthalazine-piperazine-pyrazole conjugates showed low cytotoxicity against the normal breast cell line MCF10A. nih.gov In another study, pyrazole-based hybrid heteroaromatics did not exhibit any toxicity to normal cell lines. nih.gov The pyrazole-pyrazoline hybrid WSPP11 was found to be nontoxic against normal HaCaT cells, with an IC₅₀ value greater than 50 µM. researchgate.net Furthermore, a series of diphenyl pyrazole–chalcone (B49325) derivatives were noted for being nontoxic toward the normal human skin fibroblast (HSF) cell line. nih.gov This selectivity is a promising indicator for the potential development of pyrazole-based therapies with fewer side effects.

Antimicrobial Activity Investigations (In Vitro)

In addition to their anticancer properties, pyrazole derivatives have been evaluated for their potential to combat microbial infections. nih.gov The core pyrazole structure is present in various compounds tested for both antibacterial and antifungal efficacy. nih.govmdpi.com

Pyrazole analogues have demonstrated a broad spectrum of antibacterial activity. nih.gov They have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. nih.govekb.eg

In one study, a series of pyrazole derivatives showed moderate to significant activity against E. coli, P. aeruginosa, and S. aureus. ijaerd.org Another investigation found that certain pyrazole-triazole hybrids were potent inhibitors of both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the range of 10–15 μg/ml. nih.gov A series of newly synthesized 4-bromo-1H-indazole derivatives showed notable activity against S. epidermidis and S. pyogenes. nih.gov Specifically, one pyrazole derivative (compound 4) was highly active against the Gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 μg/mL, while another (compound 3) was exceedingly active against the Gram-negative E. coli at the same concentration. nih.gov

The table below presents the antibacterial activity of selected pyrazole derivatives.

Compound/Derivative IDBacterial StrainActivity MeasurementSource
Compound 3 Escherichia coli (Gram -)MIC: 0.25 µg/mL nih.gov
Compound 4 Streptococcus epidermidis (Gram +)MIC: 0.25 µg/mL nih.gov
Compound 9 Bacillus subtilis (Gram +)MIC: 1 µg/mL jrespharm.com
Compound 10 Bacillus subtilis (Gram +)MIC: 1 µg/mL jrespharm.com
Compound 17 Bacillus subtilis (Gram +)MIC: 1 µg/mL jrespharm.com
Compound 18 Imidazo-pyridine substituted pyrazoleMBC: <1 µg/mL nih.gov
Compound 37 E. coli (drug-resistant)IC₅₀: as low as 1.0 µM nih.gov
Compound 6d Escherichia coli (Gram -)MIC: 7.8 µg/mL nih.gov
Compound 6d MRSA (Gram +)MIC: 15.7 µg/mL nih.gov
Hydrazide derivative 11 Gram + and Gram -MIC/MBC: 1.9/7.8 µg/mL to 3.9/7.8 µg/mL nih.gov
Thiazolidinone-clubbed pyrazole Escherichia coli (Gram -)MIC: 16 µg/mL nih.gov

The antifungal potential of pyrazole analogues has been explored against various fungal pathogens, including those affecting humans and plants. nih.gov A study evaluating twenty different pyrazole derivatives found that one compound, Pyrazole 3b, was highly effective against Aspergillus niger and Aspergillus flavus, with inhibition zones of 32.0 mm and 30.0 mm, respectively. nih.gov Another synthesized pyrazole derivative (compound 2) was highly active against A. niger with a MIC of 1 μg/mL. nih.gov

Research into pyrazole analogues containing an aryl trifluoromethoxy group revealed significant activity against several plant pathogenic fungi. nih.gov Specifically, compounds 1t and 1v showed high activity against all tested fungi, with compound 1v being particularly potent against F. graminearum with an EC₅₀ value of 0.0530 μM. nih.gov Furthermore, other studies have identified furo[2,3-c]pyrazole derivatives with potent in vitro antifungal activity against Botrytis fabae and Fusarium oxysporum, showing MIC values as low as 6.25 μg/mL. nih.gov

The table below summarizes the antifungal activity of various pyrazole derivatives.

Compound/Derivative IDFungal PathogenActivity MeasurementSource
Pyrazole 3b Aspergillus nigerInhibition Zone: 32.0 mm nih.gov
Pyrazole 3b Aspergillus flavusInhibition Zone: 30.0 mm nih.gov
Compound 2 Aspergillus nigerMIC: 1 µg/mL nih.gov
Compound 3 Microsporum audouiniiMIC: 0.5 µg/mL nih.gov
Compound 1v Fusarium graminearumEC₅₀: 0.0530 µM nih.gov
Compound 5b Aspergillus fumigatusInhibition Zone: 22 mm ijaerd.org
Compound 7 Botrytis fabaeMIC: 6.25 µg/mL nih.gov
Compound 13 Fusarium oxysporumMIC: 6.25 µg/mL nih.gov
Compound 21a Candida albicans & Aspergillus flavusMIC: 2.9–7.8 µg/mL nih.gov

Anti-inflammatory Potential and Enzyme Inhibition Studies (In Vitro)

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

The pharmacological action of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on their inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated during inflammation. nih.govmdpi.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Research on various pyrazole derivatives has demonstrated their potential as COX inhibitors. For instance, a series of hybrid pyrazole analogues showed weak inhibition of the COX-1 isoenzyme but significant selective inhibitory activity against the COX-2 isoenzyme. dovepress.com Some of these compounds exhibited COX-2 inhibition with IC50 values in the nanomolar range and high selectivity indices. dovepress.comnih.gov For example, compounds 5u, 5s, 5r, and 5t from one study displayed significant selective COX-2 inhibition with selectivity index (SI) values of 74.92, 72.95, 64.40, and 22.21, respectively, which were comparable to the standard drug celecoxib (B62257) (SI = 78.06). dovepress.com

Molecular docking studies have provided insights into the binding modes of these pyrazole derivatives within the active site of COX-2, often showing similar conformations to known selective inhibitors like SC-558 and celecoxib. nih.gov These studies suggest that specific structural features of the pyrazole analogues contribute to their selective binding and inhibition of COX-2. dovepress.comnih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Analogues

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) for COX-2 Reference
5u >100 1.79 72.73 dovepress.com
5s >100 2.51 65.75 dovepress.com
5r >100 9.63 64.40 dovepress.com
5t >100 22.21 22.21 dovepress.com
Celecoxib - - 78.06 dovepress.com
2a - 19.87 nM - nih.gov
3b - 39.43 nM 22.21 nih.gov
4a - 61.24 nM 14.35 nih.gov
5b - 38.73 nM 17.47 nih.gov
5e - 39.14 nM 13.10 nih.gov

Note: IC50 is the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Lipoxygenases (LOXs) are another class of enzymes that play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid into pro-inflammatory leukotrienes. nih.gov Inhibition of LOX enzymes, particularly 5-lipoxygenase (5-LOX), is a key target for the development of anti-inflammatory agents. nih.govnih.gov

Studies on pyrazole derivatives have shown their potential to inhibit LOX enzymes. For instance, a study on a series of pyrazoline derivatives found that compound 2g was the most potent lipoxygenase inhibitor with an IC50 value of 80 µM. nih.gov It is noteworthy that many LOX inhibitors also possess antioxidant or free radical scavenging properties, as the lipoxygenation process involves carbon-centered radicals. nih.gov

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrazole derivatives can be mediated through various cellular pathways. For example, some pyrazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). dovepress.com In one study, compounds 5i, 5u, 5j, and 5r demonstrated potent inhibition of TNF-α production, with inhibition rates of 75.49%, 71.52%, 70.54%, and 69.91%, respectively, at a 20 µM concentration. dovepress.com

Furthermore, research on a new pyrazole derivative, LQFM039, has suggested the involvement of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and calcium channels in its anti-inflammatory and vasorelaxant effects. nih.gov The inhibition of salt-inducible kinases (SIKs) by certain pyrazole-containing compounds also represents a potential therapeutic approach for autoimmune and inflammatory diseases by modulating pro-inflammatory and immunoregulatory pathways. acs.orgacs.org

Antioxidant Activity Assessments (In Vitro)

Oxidative stress is closely linked to inflammation, and compounds with antioxidant properties can help mitigate inflammatory processes. Pyrazole derivatives have been evaluated for their antioxidant potential through various in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. researchgate.net Several studies have reported the DPPH radical scavenging activity of pyrazole derivatives. nih.gov For example, some 1,5-diarylpyrazoles and 3,5-diarylpyrazoles have demonstrated good to potent DPPH radical scavenging activity. nih.gov The antioxidant activity of pyrazole compounds is often attributed to the presence of an NH proton. nih.gov

In one study, a thienyl-pyrazole derivative, compound 5g, showed potent DPPH radical scavenging activity with an IC50 value of 0.483 ± 0.01 µM, indicating that the presence of electron-donating groups can enhance antioxidant activity. semanticscholar.org

Table 2: DPPH Radical Scavenging Activity of Selected Pyrazole Analogues

Compound IC50 (µg/mL) Reference
Compound 19 9.48 researchgate.net
Ascorbic Acid (Standard) 3.21 researchgate.net
Thienyl-pyrazole 5g 0.483 ± 0.01 µM semanticscholar.org
Thienyl-pyrazole 5h 0.488 ± 0.02 µM semanticscholar.org
Thienyl-pyrazole 5b 0.488 ± 0.02 µM semanticscholar.org
Thienyl-pyrazole 5i 0.491 ± 0.01 µM semanticscholar.org

Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Lipid peroxidation is a key process in cellular injury and is implicated in various inflammatory diseases. Antioxidants can protect against this damage by inhibiting lipid peroxidation. nih.gov Pyrazole and pyrazoline derivatives have been shown to strongly inhibit lipid peroxidation. nih.gov For instance, pyrazoline derivatives 2d and 2e, which exhibited high anti-inflammatory activity, also showed strong anti-lipid peroxidation activity. nih.gov Another study found that compound 19 demonstrated promising inhibition of peroxide formation (76.28 ± 0.12%), highlighting its potential to prevent the formation of lipid peroxides. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis for Bioactive Pyrazole Derivatives

The biological activity of pyrazole derivatives is intrinsically linked to their structural features. The substitution, replacement, or removal of functional groups on the pyrazole ring can dramatically alter their pharmacological profiles. nih.gov A systematic exploration of these structural modifications provides crucial insights for the rational design of new, more effective therapeutic agents. nih.govresearchgate.net

Impact of Structural Modifications on In Vitro Potency and Selectivity

The in vitro potency and selectivity of pyrazole analogues are highly sensitive to structural alterations. The nature and position of substituents on the pyrazole core and its associated phenyl rings play a critical role in determining their biological activity.

Key structural modifications and their observed impact include:

Substituents on the Pyrazole Ring: The introduction of different groups onto the pyrazole ring directly influences binding affinity and inhibitory potency. For instance, in studies on CYP2E1 inhibition, adding a methyl group at either the 3 or 4-position of the pyrazole ring enhanced binding, while methyl groups at both the 3 and 5-positions blocked it. nih.gov Fusing the pyrazole ring with a benzene (B151609) or cyclohexane (B81311) ring also significantly increased affinity. nih.gov

Aromatic Ring Substituents: Modifications on the phenyl rings of pyrazole derivatives are crucial for their activity. For example, in a series of pyrazole derivatives targeting the MDM2-p53 interaction, compound 11c with a specific substitution pattern showed potent antiproliferative activities against several cancer cell lines. nih.gov The replacement of a polar 4-hydroxyphenyl group with a bulky, hydrophobic 1-naphthyl substituent was found to significantly decrease the antidepressant effect in a series of pyrazoline analogues. frontiersin.org

Linker and Side Chain Modifications: The nature of the linker connecting the pyrazole core to other parts of the molecule can also be a key determinant of activity. In the development of pyrazolo[4,3-c]pyridine derivatives as PEX14–PEX5 protein–protein interaction inhibitors, modifications to the solvent-exposed region were explored. acs.org Interestingly, removing the carbonyl oxygen from an amide linker significantly weakened the inhibitory activity. acs.org

Electron-Withdrawing and Donating Groups: The electronic properties of substituents can have a profound effect. The addition of electron-withdrawing groups, such as nitro and bromo groups, to a benzofuran (B130515) pyrazole scaffold was shown to enhance antinociceptive efficacy. frontiersin.org Conversely, the presence of a dimethoxyphenyl group on the pyrazole ring reduced the MAO inhibition potency compared to a hydroxyphenyl radical. frontiersin.org

The following table summarizes the in vitro activity of selected pyrazole derivatives, highlighting the impact of structural changes on their potency.

CompoundTargetModificationIC50 (µM)Reference
Celecoxib COX-2Standard0.70 frontiersin.org
Compound 33 COX-21,5-diaryl pyrazole with adamantyl residue2.52 frontiersin.org
Compound 44 COX-2Benzotiophenyl and carboxylic acid0.01 frontiersin.org
Compound 51 MAODimethoxyphenyl on pyrazole ring0.1 frontiersin.org
Compound 52 MAOHydroxyphenyl radical on pyrazole ring0.0088 frontiersin.org
Compound 11c MDM2Specific substitution pattern29.22 (FP-IC50) nih.gov

Design Principles for Optimizing Biological Activity Profiles

The systematic analysis of SAR data allows for the formulation of design principles to guide the optimization of the biological activity of pyrazole derivatives. These principles are essential for developing new analogues with improved potency, selectivity, and desirable physicochemical properties.

Key design strategies include:

Scaffold Hopping: Replacing a core scaffold with another that maintains similar spatial arrangements of key functional groups can lead to novel and potent compounds. The replacement of the pyrrole (B145914) ring in the natural alkaloid lamellarin O with a pyrazole ring is a successful example of this strategy, resulting in derivatives with low micromolar inhibitory activity against colon cancer cell lines. nih.gov

Structure-Based Drug Design: Utilizing molecular docking and modeling studies provides insights into the binding interactions between pyrazole derivatives and their biological targets. mdpi.com This information can guide the rational design of new inhibitors with enhanced binding affinity. For instance, contour map analysis from 3D-QSAR studies can reveal which structural modifications at specific positions are likely to increase activity. mdpi.com

Modulation of Physicochemical Properties: Optimizing properties such as lipophilicity and water solubility is crucial for drug development. mdpi.com For example, introducing heteroaromatic moieties can improve the selectivity profile of inhibitors. nih.gov

Introduction of Bioisosteres: Replacing a functional group with a bioisostere can improve potency and pharmacokinetic properties. The introduction of carboxylic acid bioisosteres in a series of pyrazole derivatives led to a general improvement in their activity against meprin β. nih.gov

Hybrid Molecule Design: Combining the pyrazole scaffold with other pharmacologically active moieties can lead to hybrid compounds with enhanced or dual activities. The synthesis of pyrazole-chalcone conjugates is one such approach aimed at developing potent anticancer agents. mdpi.com

Exploration of Other Academic Applications and Material Science Perspectives for Pyrazole Derivatives

Supramolecular Assembly and Crystal Engineering of 4-((4-Bromobenzyl)oxy)-1H-pyrazole

The arrangement of molecules in the solid state, governed by non-covalent interactions, is the cornerstone of crystal engineering. This field aims to design and synthesize crystalline materials with desired physical and chemical properties. For this compound, several key structural features are expected to dictate its supramolecular assembly.

The pyrazole (B372694) moiety itself is a versatile building block in supramolecular chemistry. nih.gov It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). nih.gov This dual functionality allows for the formation of robust and directional hydrogen-bonded networks, such as dimers, trimers, and catemers (chains), which have been observed in the crystal structures of various pyrazole derivatives. nih.govnih.gov In the case of this compound, the N-H group can engage in hydrogen bonding with the pyridine-like nitrogen of an adjacent molecule, leading to the formation of predictable supramolecular synthons.

A summary of the key structural features and their potential roles in supramolecular assembly is presented in Table 1.

Structural FeaturePotential Non-Covalent InteractionExpected Role in Supramolecular Assembly
Pyrazole N-HHydrogen Bond DonorFormation of dimers, trimers, or catemeric chains
Pyrazole sp²-NHydrogen Bond AcceptorComplements the N-H donor to form hydrogen-bonded synthons
Bromine AtomHalogen Bond DonorDirectional interactions with electron-rich atoms (O, N) or π-systems
Ether OxygenHydrogen/Halogen Bond AcceptorCan interact with N-H groups or the bromine atom of neighboring molecules
Aromatic Ringsπ-π StackingContributes to the overall stability of the crystal packing
4-Bromobenzyl GroupSteric InfluenceDictates the spatial arrangement and packing efficiency of the molecules

Potential for Integration into Functional Materials Based on Predicted Electronic Properties

The electronic properties of pyrazole derivatives can be fine-tuned through chemical modification, making them attractive for use in functional materials such as those with applications in optoelectronics. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic characteristics of novel compounds before their synthesis and experimental characterization. kfupm.edu.saresearchgate.net

For this compound, we can predict several key electronic features based on its constituent parts. The pyrazole ring is an electron-rich aromatic system, and its electronic properties are sensitive to the nature of its substituents. nih.gov The introduction of the 4-bromobenzyloxy group at the C4 position is expected to significantly modulate the electronic distribution within the pyrazole ring. The ether oxygen atom, being electron-donating, will likely increase the electron density of the pyrazole ring. Conversely, the bromine atom is an electron-withdrawing group, which will influence the electronic properties of the benzyl (B1604629) ring and, to a lesser extent, the pyrazole core through the ether linkage.

DFT studies on similar pyrazole derivatives have been used to calculate key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap. nih.govnih.gov This energy gap is a critical indicator of a molecule's electronic excitability and its potential for use in optoelectronic devices. A smaller HOMO-LUMO gap generally correlates with easier electronic transitions, which can be desirable for applications in materials like organic semiconductors or nonlinear optical materials.

The presence of the extended π-conjugated system encompassing the pyrazole and bromobenzyl rings, connected by the ether linkage, suggests that this compound could possess interesting photophysical properties. The substituents on the pyrazole ring are known to influence properties like fluorescence. nih.gov It is plausible that this compound could exhibit fluorescence, with the emission wavelength being dependent on the electronic interplay between the pyrazole and the bromobenzyl moieties.

The predicted electronic properties of this compound make it a candidate for further investigation as a component in functional organic materials. For instance, its potential as a charge-transporting material could be explored, or its nonlinear optical properties could be investigated for applications in photonics. The ability to form ordered structures through supramolecular assembly, as discussed in the previous section, is also crucial for the performance of such materials, as the bulk properties are highly dependent on the molecular arrangement in the solid state.

Table 2 outlines the predicted electronic properties and their potential implications for functional material applications.

Predicted Electronic PropertyInfluencing Structural Feature(s)Potential Application
Modulated HOMO-LUMO GapPyrazole ring, ether linkage, bromobenzyl groupOrganic electronics, semiconductors
Intramolecular Charge TransferElectron-donating ether and electron-withdrawing bromineNonlinear optical materials
Potential FluorescenceExtended π-conjugation across the moleculeOrganic light-emitting diodes (OLEDs), fluorescent probes
Tunable Electronic StructureAmenability to further functionalizationDesign of bespoke functional materials

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((4-Bromobenzyl)oxy)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives can yield pyrazole cores, followed by bromobenzyloxy substitution. Optimization includes adjusting temperature (e.g., 50–120°C), catalyst loading (e.g., 0.2 equiv CuSO₄), and solvent systems (THF/water mixtures). Monitoring via TLC and intermediate purification by column chromatography enhances yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C, C-Br stretches).
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., benzyloxy proton signals at δ 5.2–5.5 ppm).
  • X-ray Crystallography : Resolves molecular geometry using SHELX software. For instance, orthorhombic crystal systems (e.g., P2₁2₁2₁) with unit cell parameters (a = 11.3476 Å, b = 14.0549 Å) validate spatial arrangements .

Q. What purification strategies are recommended post-synthesis?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted precursors. Recrystallization in ethanol or dichloromethane improves purity. Analytical HPLC with C18 columns and UV detection ensures >95% purity. Solvent selection is critical to avoid co-crystallization of byproducts .

Q. How is initial biological screening (e.g., antimicrobial activity) conducted for this compound?

  • Methodology : In vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods. Minimum Inhibitory Concentration (MIC) values are determined via serial dilution (e.g., 1–256 µg/mL), with ciprofloxacin as a positive control. Data interpretation requires normalization to solvent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Standardize assay protocols (e.g., CLSI guidelines) and validate compound stability under test conditions. Cross-check using orthogonal assays (e.g., fluorescence-based viability vs. colony counting). Structural analogs (e.g., 1-(4-fluorophenyl) derivatives) can isolate substituent effects. Statistical tools (e.g., ANOVA) quantify batch-to-batch variability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., σ₁ receptors).
  • QSAR : Correlates substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., 100 ns trajectories). Validate with experimental IC₅₀ or SPR data .

Q. How does crystal packing influence physicochemical properties?

  • Methodology : Analyze intermolecular interactions (C–H···N, π-π stacking) via Mercury software. For example, π-π interactions between pyrazole rings (3.8–4.2 Å spacing) enhance thermal stability (TGA decomposition >200°C). Solubility is reduced by hydrophobic benzyl groups, requiring co-solvents (DMSO) for in vitro studies .

Q. What strategies improve regioselectivity in pyrazole functionalization?

  • Methodology : Directing groups (e.g., –OMe) or transition-metal catalysts (Pd/Cu) steer substitutions to the 4-position. For example, Suzuki-Miyaura coupling with 4-bromobenzyl bromide achieves >90% regioselectivity. Monitor reaction progress via in situ FTIR to avoid over-functionalization .

Notes

  • All methodologies are derived from peer-reviewed studies and crystallographic databases.
  • For reproducibility, deposit crystal data in the Cambridge Structural Database (CSD) .

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